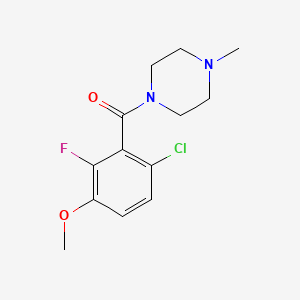
(6-Chloro-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chloro-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chloro, fluoro, and methoxy group attached to a phenyl ring, along with a methylpiperazine moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone typically involves multiple steps, including the introduction of chloro, fluoro, and methoxy groups to the phenyl ring, followed by the attachment of the methylpiperazine moiety. Common synthetic routes may involve:
Halogenation: Introduction of chloro and fluoro groups to the phenyl ring.
Methoxylation: Addition of a methoxy group to the phenyl ring.
Coupling Reaction: Attachment of the methylpiperazine moiety to the substituted phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions. These methods often utilize automated systems to ensure precision and efficiency. Key steps include:
Batch Processing: Sequential addition of reagents and catalysts.
Continuous Flow Processing: Continuous introduction of reactants and removal of products to maintain a steady-state reaction environment.
化学反应分析
Types of Reactions
(6-Chloro-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new halogenated or substituted derivatives.
科学研究应用
(6-Chloro-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (6-Chloro-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to (6-Chloro-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone include:
(6-Chloro-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone: Differing by the presence of a methyl group instead of a methoxy group.
(6-Chloro-2-fluoro-3-methoxyphenyl)(cyclopentyl)methanone: Differing by the presence of a cyclopentyl group instead of a methylpiperazine moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C13H16ClFN2O2 |
|---|---|
分子量 |
286.73 g/mol |
IUPAC 名称 |
(6-chloro-2-fluoro-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H16ClFN2O2/c1-16-5-7-17(8-6-16)13(18)11-9(14)3-4-10(19-2)12(11)15/h3-4H,5-8H2,1-2H3 |
InChI 键 |
XEVGSAODOMVERJ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2F)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hemioxalate](/img/structure/B14027516.png)


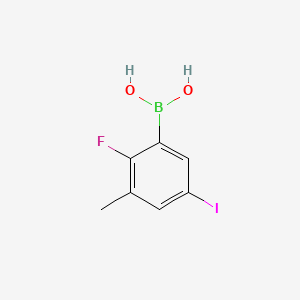

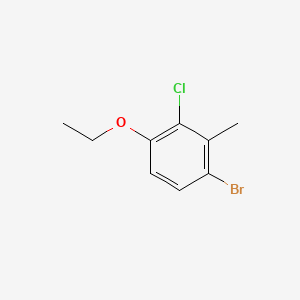
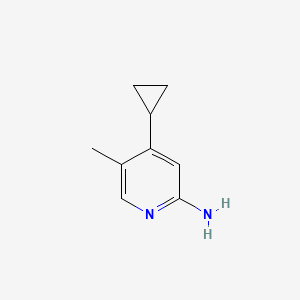
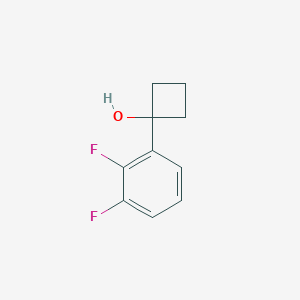


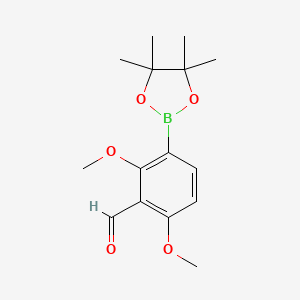

![methyl 6-bromo-2-cyclopropyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B14027590.png)
